4-Bromo-6-(2-ethoxyphenyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(2-ethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLQFLEJRVMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key step in synthesizing 4-Bromo-6-(2-ethoxyphenyl)pyrimidine involves the selective introduction of a bromine atom at the 4-position of the pyrimidine ring and substitution at the 6-position with the 2-ethoxyphenyl group. This is commonly achieved through:
- Starting Materials: Pyrimidine derivatives such as 5-bromo-2-chloropyrimidine or 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl intermediates.
- Reaction Conditions: The halogenated pyrimidine intermediates are reacted with aryl precursors in solvents like toluene and DMF under controlled temperature conditions (e.g., warming to 50°C followed by cooling to 0°C).
- Base Addition: Strong bases such as potassium tert-butoxide (tBuOK) are added portionwise to facilitate nucleophilic substitution, typically stirring at room temperature for 1 hour.
- Work-up: Distillation under reduced pressure and subsequent purification steps yield the desired substituted pyrimidine.
Cyclization from Chalcone Precursors
An alternative approach involves the construction of the pyrimidine core via cyclization reactions starting from chalcone intermediates:
- Chalcone Synthesis: Chalcones bearing the appropriate ethoxyphenyl substitution are synthesized by Claisen-Schmidt condensation.
- Cyclization: The chalcones are then cyclized with guanidine hydrochloride in the presence of sodium hydroxide in ethanol under reflux conditions for 24–48 hours.
- Yields: This method typically provides unsymmetrical pyrimidines with moderate to good yields (51–69%).
- Advantages: This route allows for the introduction of various substituents on the pyrimidine ring, including the 2-ethoxyphenyl group, by selecting appropriate chalcone precursors.
Halogenation of Preformed Pyrimidines
Selective halogenation at the 4-position can be achieved post-pyrimidine formation:
- Reagents: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are used to introduce bromine or chlorine atoms selectively.
- Conditions: Reactions are carried out at room temperature, often followed by acylation or further functionalization.
- Yields: Halogenation typically proceeds with high efficiency (up to 78–87% yield for subsequent steps).
- Significance: This method allows for fine-tuning of the substitution pattern on the pyrimidine ring, enabling the synthesis of 4-bromo derivatives with different aryl substitutions at the 6-position.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, DMF, Ethanol | Choice depends on reaction step |
| Temperature | 0°C to reflux (~50–80°C) | Controlled to optimize substitution and cyclization |
| Base | Potassium tert-butoxide (tBuOK), NaOH | Strong bases facilitate nucleophilic substitution |
| Reaction Time | 1 hour to 48 hours | Longer for cyclization steps |
| Yield Range | 51% to 87% | Varies with method and substituents |
Research Findings and Practical Considerations
- The use of 5-bromo-2-chloropyrimidine as a starting material allows for efficient substitution at the 6-position with 2-ethoxyphenyl groups under basic conditions, yielding the target compound with good purity after work-up.
- Cyclization from chalcones provides a versatile route to access various substituted pyrimidines, including ethoxyphenyl derivatives, with the added benefit of structural diversity for further biological activity optimization.
- Halogenation using NBS or NCS on preformed pyrimidines is an effective strategy to introduce the bromine atom at the 4-position, which is critical for the biological activity of many pyrimidine derivatives.
- Reaction conditions such as solvent choice, temperature control, and base equivalents are crucial for maximizing yield and minimizing side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 5-Bromo-2-chloropyrimidine + aryl precursor | tBuOK, toluene, DMF | 0–50°C, 1 h | 70–85 | Direct substitution, scalable |
| Cyclization from chalcones | Chalcone + guanidine hydrochloride | NaOH, ethanol | Reflux, 24–48 h | 51–69 | Versatile, allows substitution variation |
| Halogenation post-pyrimidine | Preformed pyrimidine | NBS or NCS | Room temperature | 73–87 | Selective halogenation, high yield |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-6-(2-ethoxyphenyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas, including:
- Anticancer Activity : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound could lead to the development of new anticancer agents.
- Antiviral Properties : The compound has been implicated in antiviral research, particularly in the development of drugs targeting viral infections. Its structural analogs have shown activity against viruses by inducing interferon production, which enhances the immune response .
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Biological Studies
In biological research, this compound is utilized to explore various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of lysophosphatidic acid acyltransferase β (LPAAT-β), which is linked to cancer progression .
- Receptor Modulation : Compounds related to this compound have been investigated for their interactions with biological receptors, contributing to a better understanding of receptor-mediated signaling pathways.
Material Science
Beyond its biological applications, this pyrimidine derivative is also explored in material science:
- Organic Electronics : Pyrimidines are being investigated for their potential use in organic electronic devices due to their electronic properties. The unique structure of this compound may enhance charge transport characteristics in organic semiconductors.
Case Studies and Research Findings
Several studies highlight the compound's versatility and efficacy:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and ethoxyphenyl groups can interact with specific molecular targets, affecting their activity and function. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position and Electronic Effects : The bromine atom at position 4 in pyrimidine derivatives acts as a strong electron-withdrawing group, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 2-ethoxyphenyl group introduces steric bulk and moderate electron-donating effects compared to simpler phenyl or methoxy substituents .
- Biological Activity: While this compound lacks direct cytotoxicity data, the 2-ethoxyphenyl moiety in 1,3-bis(2-ethoxyphenyl)triazene demonstrates selective cytotoxicity against cancer cell lines (IC₅₀: 0.56–3.33 µM) compared to normal cells (IC₅₀: 12.61 µM) . This suggests that ethoxyphenyl-containing compounds may have enhanced bioactivity.
- Crystallographic Trends : Analogs like 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine exhibit bond angles (e.g., C–N–C: 121.3°) and torsional parameters influenced by substituents, which affect molecular packing and stability .
Physicochemical Properties
- Thermal Stability : Brominated pyrimidines generally exhibit higher melting points due to strong halogen-based intermolecular interactions. For example, 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has a molecular weight of 301.54 g/mol, suggesting moderate stability .
Biological Activity
4-Bromo-6-(2-ethoxyphenyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its bromine and ethoxyphenyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C12H11BrN2O, with a molecular weight of 273.13 g/mol. The compound features a six-membered pyrimidine ring containing two nitrogen atoms, with a bromine atom at position 4 and an ethoxyphenyl group at position 6. This unique structure contributes to its biological activity and reactivity in various chemical reactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H11BrN2O |
| Molecular Weight | 273.13 g/mol |
| InChI Key | XEXLQFLEJRVMNM-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is known to act as a building block for synthesizing more complex molecules that exhibit therapeutic properties. The compound's bromine atom allows for nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological activities.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain derivatives exhibit low micromolar IC50 values against various cancer cell lines, indicating potent anticancer activity.
- Mechanistic Insights : The mechanism often involves the inhibition of key enzymes or receptors that are critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both bacterial and fungal strains.
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli ranged from 5.64 to 77.38 µM, demonstrating moderate antibacterial activity.
- Fungal Activity : Antifungal assays revealed MIC values against Candida albicans and Fusarium oxysporum, supporting its potential as an antifungal agent.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antitrypanosomal Activity : A study on related pyrimidine compounds showed promising antitrypanosomal activity against Trypanosoma brucei, with some derivatives achieving IC50 values as low as 0.38 µM while maintaining low cytotoxicity towards mammalian cells .
- Pyrimidine-Based Drug Discovery : Recent advances in pyrimidine-based drugs have identified this compound as a versatile scaffold for developing new therapeutics targeting various diseases, including cancer and infectious diseases .
Q & A
Q. Tables
| Key Analytical Data | Technique | Observed Values |
|---|---|---|
| Melting Point | DSC | 142–144°C (endothermic peak) |
| -NMR (CDCl) | 400 MHz | δ 8.65 (s, 1H, H-2), 7.45–7.30 (m, 4H) |
| HRMS (ESI+) | Q-TOF | m/z 295.0021 [M+H] (calc. 295.0024) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
